{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid
Overview
Description
3-[(1-Methoxypropan-2-yl)oxy]phenyl boronic acid, also known as phenylboronic acid , is a boronic acid compound. Its chemical formula is C₆H₈BO₃ . The molecule consists of a phenyl group (C₆H₅) attached to boron (B), with two hydroxyl groups (OH) also linked to the boron atom . Phenylboronic acid is commonly used in organic synthesis due to its versatility and reactivity.
Synthesis Analysis
Phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide (prepared from bromobenzene and magnesium) with trimethyl borate. The resulting boronic acid can then be hydrolyzed to yield phenylboronic acid .
Molecular Structure Analysis
The molecular structure of phenylboronic acid consists of a six-membered phenyl ring attached to a boron atom. The boron atom is also bonded to two hydroxyl groups. The overall structure is planar, with the boron atom in a trigonal planar geometry .
Chemical Reactions Analysis
- Protodeboronation : While deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron moiety) remains an area of active research .
Physical and Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis and Catalysis
A novel protecting group for boronic acids, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed, showcasing the versatility of boronic acid derivatives in organic synthesis. This protecting group allows for both protection and deprotection under mild conditions with quantitative conversions, demonstrating the utility of boronic acid derivatives in synthetic organic chemistry (Jun Yan, Shan Jin, & B. Wang, 2005).
Materials Science
In materials science, boronic acid derivatives have been utilized to modify nanoparticles for biological and biomedical applications. Phenylboronic-acid-modified nanoparticles, for example, have shown promise as potential antiviral therapeutics against the Hepatitis C virus, demonstrating the potential of boronic acid derivatives in creating functional materials for medical applications (M. Khanal et al., 2013).
Sensor Development
Boronic acids have also found applications in the development of chemical sensors. A study involving the synthesis, evaluation, and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines illustrates the role of boronic acids in facilitating chemical transformations, which can be applied to the design of sensors and diagnostic tools (K. Arnold et al., 2008).
Supramolecular Chemistry
The reversible formation of planar chiral ferrocenylboroxine and its supramolecular structure showcases the application of boronic acids in supramolecular chemistry, where the dynamic covalent chemistry of boronic acids is utilized to create complex structures with potential applications in molecular recognition and catalysis (P. Thilagar et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
[3-(1-methoxypropan-2-yloxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-8(7-14-2)15-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNIQZJIZKQIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)COC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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